6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
Overview
Description
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H8N6O2 and its molecular weight is 220.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Platelet Aggregation Inhibitors
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one and related 3(2H)-pyridazinones with amino groups have been synthesized and evaluated as potential platelet aggregation inhibitors. These compounds, particularly those obtained from mucochloric and mucobromic acid, show promising activity in this domain (Estevez, Raviña, & Sotelo, 1998).
Antimicrobial and Antifungal Activities
Pyridazinone compounds, including variants of this compound, have been identified as possessing a broad spectrum of biological activities. These include notable antimicrobial and antifungal properties, making them valuable in pharmaceutical and agrochemical applications (Asif & Alam, 2020).
Synthesis of Fused Azines and Azolo[1,5-a]pyrimidine Derivatives
Research has focused on the synthesis of novel classes of pyridazin-3-one derivatives and their use in forming fused azines. This includes the creation of azolo[1,5-a]pyrimidine derivatives, showcasing the versatility of pyridazin-3(2H)-one compounds in organic synthesis and pharmaceutical research (Ibrahim & Behbehani, 2014).
Functional Group Transformations
Recent progress in the chemistry of pyridazinones, specifically pyridazin-3(2H)-ones, has highlighted their utility as efficient and recyclable carriers for various important organic reactions. This property is significant for advancing methodologies in organic synthesis (Kang, Moon, Yoon, & Yoon, 2018).
Properties
IUPAC Name |
3-(3-azidoazetidine-1-carbonyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2/c9-13-10-5-3-14(4-5)8(16)6-1-2-7(15)12-11-6/h1-2,5H,3-4H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAABGTXWDBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=O)C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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